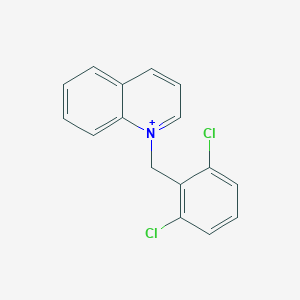

1-(2,6-dichlorobenzyl)quinolinium

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12Cl2N+ |

|---|---|

Molecular Weight |

289.2g/mol |

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]quinolin-1-ium |

InChI |

InChI=1S/C16H12Cl2N/c17-14-7-3-8-15(18)13(14)11-19-10-4-6-12-5-1-2-9-16(12)19/h1-10H,11H2/q+1 |

InChI Key |

ZUJYBNDKBLXZSP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C=CC=C3Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies for 1 2,6 Dichlorobenzyl Quinolinium and Analogous Derivatives

N-Alkylation Approaches to Quinolinium Salt Formation

The most direct method for the synthesis of 1-(2,6-dichlorobenzyl)quinolinium is the N-alkylation of quinoline (B57606). This classic transformation involves the reaction of the nitrogen atom of the quinoline ring, acting as a nucleophile, with an appropriate alkylating agent.

Utilization of 2,6-Dichlorobenzyl Precursors for Quaternization

The quaternization of quinoline with 2,6-dichlorobenzyl halides, such as 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzyl bromide, is a standard and efficient method for the preparation of this compound salts. The reaction, a typical SN2 process, involves the nucleophilic attack of the quinoline nitrogen on the benzylic carbon of the 2,6-dichlorobenzyl halide, displacing the halide ion to form the desired quinolinium salt. smolecule.com

The reaction is typically carried out by heating a solution of quinoline and the 2,6-dichlorobenzyl halide in a suitable solvent. Common solvents for this type of reaction include acetonitrile (B52724), ethanol, or N,N-dimethylformamide (DMF). The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, refluxing a solution of quinoline and benzyl (B1604629) bromide in acetonitrile has been shown to be an effective method for the synthesis of N-benzylquinolinium bromide. rsc.org Upon cooling, the resulting quinolinium salt often precipitates from the solution and can be isolated by filtration. rsc.org

The general reaction scheme is as follows:

Quinoline + 2,6-Dichlorobenzyl Halide → this compound Halide

Table 1: Representative Conditions for N-Alkylation of Quinolines with Benzyl Halides

| Quinoline Derivative | Alkylating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Quinoline | Benzyl bromide | Acetonitrile | Reflux | 12 h | High | rsc.org |

| Quinoline | Benzyl chloride | Ethanol | 90°C | 24 h | 90-95 | onepetro.org |

| Substituted Quinoline | Benzyl chloride | Toluene | 110°C | 24 h | 85-95 | N/A |

Note: Yields are representative for the synthesis of N-benzylquinolinium halides and may vary for the specific synthesis of this compound.

Alkylation Reactions Involving Trialkyl Phosphates

Trialkyl phosphates, such as trimethyl phosphate (B84403) (TMP) or triethyl phosphate (TEP), serve as alternative alkylating agents for the N-alkylation of quinolines. wright.edu These reagents are often favored for their non-toxic nature, water miscibility, and affordability, making them suitable for both laboratory and industrial-scale synthesis. wright.edu The alkylation mechanism with trialkyl phosphates can be more complex than with alkyl halides and may involve initial O-alkylation followed by rearrangement to the thermodynamically more stable N-alkyl product, especially with substituted quinolines like 4-quinolones. Current time information in Bangalore, IN.organic-chemistry.org

For the synthesis of this compound, a corresponding tri(2,6-dichlorobenzyl) phosphate could theoretically be used, although the use of the more readily available 2,6-dichlorobenzyl halides is more common. The reaction typically requires heating the quinoline with the trialkyl phosphate, often at the boiling point of the reagent. organic-chemistry.org

Cycloaddition Reactions Involving Quinolinium Ylides

Quinolinium ylides, which are transient reactive intermediates generated from quinolinium salts, are valuable precursors for the synthesis of complex heterocyclic structures through cycloaddition reactions. These ylides are typically formed in situ by the deprotonation of an N-substituted quinolinium salt bearing an electron-withdrawing group on the substituent.

Formal [3+2] Dipolar Cycloadditions

Quinolinium ylides can act as azomethine ylide dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes or alkynes. This powerful strategy allows for the construction of fused pyrrolo[1,2-a]quinoline (B3350903) ring systems. smolecule.comresearchgate.net The reaction is typically initiated by treating an N-acylmethylquinolinium salt with a base, such as triethylamine, to generate the quinolinium ylide. This ylide then undergoes a cycloaddition with a suitable dipolarophile. rsc.org

While direct examples involving a 1-(2,6-dichlorobenzyl) substituent are not prevalent in the literature, the methodology is broadly applicable. For instance, N-phenacylquinolinium bromide reacts with various dipolarophiles in the presence of a base to yield highly functionalized and stereochemically defined pyrrolo[1,2-a]quinolines. rsc.org

Conjugate Addition-Cyclization Pathways

An alternative pathway for the reaction of quinolinium ylides with electron-poor alkenes involves a stepwise mechanism of conjugate addition followed by an intramolecular cyclization. researchgate.net This pathway often competes with the concerted [3+2] cycloaddition and the predominant pathway can depend on the specific reactants and reaction conditions. This approach also leads to the formation of pyrrolo[1,2-a]quinoline derivatives. The stereoselectivity of these reactions is often very high, leading to the formation of single regio- and stereoisomers. smolecule.comresearchgate.net

Derivatization and Structural Modifications of the Quinolinium Scaffold

The quinolinium ring is a versatile scaffold that allows for a wide range of structural modifications, enabling the synthesis of a diverse library of derivatives. nih.gov These modifications can be performed on pre-formed quinolinium salts, such as this compound, or on the quinoline ring prior to quaternization.

Common derivatization reactions include electrophilic aromatic substitution, nucleophilic substitution, and transition-metal-catalyzed cross-coupling reactions. For instance, the quinoline ring can undergo nitration, halogenation, and sulfonation, typically at the 5- and 8-positions. Furthermore, functional groups on the quinoline ring can be manipulated. For example, chloro-substituted quinolines can undergo Suzuki, Sonogashira, and Heck coupling reactions to introduce new carbon-carbon bonds. chim.it

The development of C-H activation and functionalization methodologies has further expanded the toolbox for modifying the quinoline scaffold, allowing for direct alkylation and arylation at various positions of the ring. researchgate.netmdpi.com These advanced techniques provide efficient routes to novel quinoline and quinolinium derivatives with tailored properties.

Synthesis of Styryl Quinolinium Derivatives

Styryl quinolinium derivatives are a significant class of compounds known for their unique photophysical properties and are often investigated for applications as fluorescent probes and dyes. The synthesis of these derivatives typically proceeds through a two-step process. mdpi.com

The first step is the quaternization of a 4-methylquinoline (B147181) (lepidine) precursor. In a procedure analogous to the formation of the title compound, lepidine is alkylated to produce a lepidinium salt. mdpi.com The second step involves a Knoevenagel condensation reaction between the activated methyl group of the lepidinium salt and an appropriate aldehyde, such as 2-hydroxy naphthaldehyde. mdpi.com This condensation is typically base-catalyzed and results in the formation of the styryl C=C double bond, linking the quinolinium core to another aromatic moiety. mdpi.com

Various synthetic methodologies have been developed to optimize the synthesis of styrylquinolines, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields to over 90%. eventact.comnih.govgoogle.com

Table 1: Two-Step Synthesis of a Representative Styryl Quinolinium (SQ) Derivative mdpi.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1. Alkylation | 4-Methylquinoline (Lepidine), Methyl 4-methylbenzenesulfonate | Dry Toluene, Reflux (14 h) | Lepidinium methyl tosylate | 84% |

| 2. Knoevenagel Condensation | Lepidinium methyl tosylate, 2-Hydroxy naphthaldehyde | Base catalyst | Styryl Quinolinium (SQ) salt | High |

This table illustrates a representative synthesis. The specific reactants and conditions can be varied to produce a wide range of styryl quinolinium derivatives.

Covalent Grafting onto Polyoxometalate Frameworks

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that can be functionalized to create advanced hybrid materials. sciopen.com Covalently grafting quinolinium moieties onto POM frameworks is a strategy employed to develop novel photocatalysts, combining the photocatalytic properties of quinolinium with the electron storage and transfer capabilities of POMs. acs.org

A common method for achieving this covalent linkage is through N-alkylation. acs.org This process involves a POM that has been pre-functionalized with a reactive group, such as a chloroacetamide group. The nitrogen atom of a quinoline molecule can then react with the chlorinated carbon on the POM linker, forming a stable covalent bond and generating the quinolinium-grafted POM hybrid. acs.org This synthetic approach allows for precise control over the final structure, creating a direct and robust connection between the organic photocatalyst and the inorganic framework, which is often superior to simple electrostatic assembly. acs.orgacademie-sciences.fr

These hybrid structures are designed to enhance photocatalytic activity, for instance, in the aerobic oxidation of alcohols under visible light irradiation. acs.org The synergy between the quinolinium's ability to absorb light and the POM's electron-handling properties can lead to more efficient catalytic systems. acs.orgsciopen.com

Table 2: General Strategy for Covalent Grafting of Quinolinium onto a POM Framework acs.org

| Component A | Component B | Reaction Type | Linkage Formed | Resulting Hybrid |

| Chloroacetamidated Polyoxometalate (e.g., CH₃-AlMo₆-NHCOCH₂Cl) | Quinoline | N-alkylation | Covalent quinolinium-POM bond | Quinolinium-grafted polyoxometalate (Q-POM) |

This table outlines the general components and reaction type for creating quinolinium-POM hybrids. The specific POM and quinoline derivative can be tailored for desired properties.

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic Analysis in Structural Determination

Spectroscopic methods are fundamental in elucidating the structure of novel chemical entities. Techniques such as NMR and UV-Vis spectroscopy would provide the initial and crucial data points for confirming the synthesis and understanding the electronic nature of 1-(2,6-dichlorobenzyl)quinolinium.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra would be essential.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons of the quinolinium core and the 2,6-dichlorobenzyl group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the quinolinium ring, being part of an aromatic and positively charged system, would likely appear at a downfield region (higher ppm values) compared to those on the benzyl (B1604629) ring. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, the coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons, allowing for the assignment of specific protons to their positions on the rings.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the quinolinium ring would be expected to differ from those in the dichlorobenzyl moiety. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Quinolinium Protons | 7.5 - 9.0 | m | - |

| Benzyl CH₂ | ~5.5 | s | - |

| Dichlorobenzyl Protons | 7.0 - 7.4 | m | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

|---|---|

| Quinolinium Carbons | 120 - 150 |

| Benzyl CH₂ | ~60 |

| Dichlorobenzyl Carbons | 125 - 140 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the conjugated quinolinium system. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) would be characteristic of the compound's chromophore. This data is useful for qualitative identification and for quantitative analysis, such as determining the concentration of the compound in a solution using the Beer-Lambert law.

X-ray Crystallography for Molecular Structure Resolution

While spectroscopy provides valuable information about the connectivity and electronic structure, X-ray crystallography offers the unambiguous determination of the three-dimensional molecular structure in the solid state.

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide precise atomic coordinates. This information would allow for the determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. It would show the relative orientation of the quinolinium and 2,6-dichlorobenzyl rings, which could be influenced by steric hindrance from the two chlorine atoms. Furthermore, the analysis would reveal how the individual molecules pack together in the crystal, identifying any specific intermolecular interactions that stabilize the crystal structure.

Investigation of Biological Activities in Non Clinical Research Models

Antimicrobial Efficacy Against Bacterial Strains (In Vitro Studies)

The in vitro antimicrobial efficacy of 1-(2,6-dichlorobenzyl)quinolinium and related quinolinium derivatives has been a subject of scientific inquiry, particularly in the context of rising antimicrobial resistance.

Research into quinolinium compounds has revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the provided information, the broader class of quinolinium derivatives has demonstrated potent antibacterial effects. For instance, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have shown significant activity against strains like Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Streptococcus pyogenes, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli. Some of these derivatives recorded MIC values as low as 0.12 µg/mL against specific strains. Another study on benzofuroquinolinium derivatives reported MICs in the range of 0.25–8.0 μg/mL against S. aureus and MRSA. For Gram-negative bacteria like E. coli, MIC values of 1–8 μg/mL have been observed for some benzofuroquinolinium compounds. The antibacterial mechanism for some quinolinium derivatives is believed to involve the inhibition of the bacterial cell division protein FtsZ.

Table 1: Representative Antimicrobial Activity of Related Quinolinium Derivatives

| Compound Class | Bacterial Strain | MIC Range (µg/mL) |

| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | Staphylococcus aureus | 0.12 - 0.24 |

| Streptococcus pyogenes | 8 - 32 | |

| Salmonella typhi | 0.12 | |

| Pseudomonas aeruginosa | >1024 | |

| Escherichia coli | 0.12 | |

| Benzofuroquinolinium derivatives | Staphylococcus aureus (including MRSA) | 0.25 - 8.0 |

| Escherichia coli | 1 - 8 | |

| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | Vancomycin-resistant E. faecalis and E. faecium (VREs) | 2 - 8 |

The ability of bacteria to form biofilms presents a significant challenge in treating infections. Compounds that can inhibit biofilm formation are therefore of great interest. While specific studies on the biofilm inhibitory effects of this compound were not found, the broader class of quinolinium derivatives has been investigated for these properties. Coumarin derivatives, which share a heterocyclic scaffold, have been shown to inhibit biofilm formation in various bacteria, including Staphylococcus aureus. The mechanism of biofilm inhibition can involve the disruption of quorum sensing systems or other cellular processes essential for biofilm development. For example, the natural flavonoid phloretin (B1677691) has been shown to inhibit biofilm formation by Streptococcus mutans by reducing the expression of genes involved in producing extracellular polysaccharides.

The combination of antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of the individual activities. This approach can enhance efficacy and combat drug resistance. Although specific studies on the synergistic effects of this compound were not identified, research on other antimicrobial compounds provides a framework for such investigations. For instance, antimicrobial peptides have demonstrated synergistic effects when combined with conventional antibiotics like tigecycline, moxifloxacin, and meropenem (B701) against Clostridium difficile. The fractional inhibitory concentration index (FICI) is often used to quantify these interactions, with a value of ≤ 0.5 typically indicating synergy. Studies on other compounds have shown that combining them with β-lactam antibiotics can dramatically reduce the MIC against resistant strains like MRSA.

A critical aspect of developing new antimicrobial agents is understanding the potential for bacteria to develop resistance. Research on some quinolinium-based derivatives targeting the FtsZ protein has indicated that they may not readily induce drug resistance. The development of resistance to quinolone antibiotics has been studied, and mechanisms can involve mutations in target enzymes or altered drug efflux. However, specific studies on resistance development trends related to this compound were not found in the provided search results.

Interaction with Biological Macromolecules Beyond Antimicrobial Context

The interaction of small molecules with biological macromolecules like DNA and RNA is a fundamental area of research with implications for various therapeutic applications.

The binding of small molecules to nucleic acids can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions. While specific studies detailing the DNA and RNA binding characteristics of this compound are not available, research on related heterocyclic compounds provides insights into potential interaction mechanisms. For example, certain 4H-1,3-benzothiazine derivatives have been shown to act as DNA/RNA groove binders. The interaction of molecules with nucleic acids can be studied using techniques such as UV-Vis spectrophotometry and circular dichroism spectroscopy. Some compounds, like diminazene, have been found to bind to the minor groove of RNA complexes. The poly(rA) tail of mRNA is a known target for some molecules, and compounds that bind to this region can influence mRNA stability and translation.

Exploration of Effects on Protein Function (e.g., Kinase Modulation, Acetylcholinesterase Inhibition)

Following a comprehensive review of scientific literature and research databases, no specific non-clinical studies investigating the effects of the compound this compound on protein function, including kinase modulation or acetylcholinesterase inhibition, were identified.

Research into the biological activities of quinoline (B57606) derivatives is an active area. Studies on various functionalized quinoline and quinolinone compounds have explored their potential as inhibitors of enzymes like acetylcholinesterase (AChE). For instance, certain quinoline analogs have been identified as potential inhibitors of AChE, an enzyme implicated in the pathology of Alzheimer's disease. The general structure of these molecules, sometimes including halogenated benzyl (B1604629) groups, has been noted for its potential role in inhibitory activity.

However, specific experimental data, such as IC₅₀ or Kᵢ values, detailing the direct interaction and modulation of protein targets by this compound are not available in the reviewed literature. Therefore, no data tables or detailed research findings on the protein function modulation of this specific compound can be provided. Further research would be necessary to determine if this compound exhibits any activity in these areas.

Research Applications Beyond Direct Biological Agents

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Effects on Bioactivity Profiles

The biological activity of quinolinium salts is significantly influenced by the nature of the substituents on both the nitrogen atom and the quinoline (B57606) ring system. researchgate.net Modifications at these positions can lead to substantial changes in pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netresearchgate.net

N-Substituent Modifications: The N-1 position of the quinoline ring is a frequent target for structural modification. nih.gov Studies on various quinoline derivatives have shown that the introduction of different N-substituents can drastically alter bioactivity. For instance, in a series of 3-benzylthioquinolinium iodides, homologation by a single methylene (B1212753) group between a thioether and a phenyl ring was found to enhance antifungal potency against Cryptococcus neoformans. nih.gov The nature of the N-alkyl substituent is also critical; research on quinolone quaternary ammonium (B1175870) salts indicates that modifying the iodoalkyl group at the N-1 position is a strategy to improve water solubility and biological effects. nih.gov The size and character of the N-substituent play a role, with bulky alkyl groups sometimes leading to stronger antibacterial activity. nih.gov For example, in a series of quinolinium sulfonamide ionic liquids, variations in the N-alkylation functional group and its chain length significantly affected antioxidant, antibacterial, and antifungal properties. ijpsdronline.com

Quinoline Ring Modifications: Substitutions on the quinoline ring itself are crucial determinants of bioactivity. orientjchem.org The introduction of a fluorine atom at the 6-position or a substituent at the 4-position of the quinoline ring can significantly enhance antibacterial and anticancer potency, respectively. orientjchem.org The position of substituents is a key factor; for example, some studies have found that compounds with substitutions at positions 2 and 3 are more active against certain cancer cell lines than those substituted at positions 4 and 8. orientjchem.org The fusion of other heterocyclic rings to the quinoline scaffold, creating systems like benzazolo[3,2-a]quinolinium salts, also profoundly impacts biological activity, with these compounds being investigated for their anticancer properties. researchgate.netbenthamdirect.com Furthermore, the presence of specific functional groups, such as a phenolic group at position 8, has been identified as essential for the anticancer and antibacterial activity in certain quinoline-5-sulfonamide (B3425427) derivatives. mdpi.com Blocking this hydroxyl group resulted in a complete loss of antibacterial activity. mdpi.com

The electronic properties of substituents on the quinolinium scaffold play a pivotal role in modulating biological activity. The presence of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can lead to dramatically different outcomes in bioassays.

In other classes of quinoline derivatives, the electronic effects can be more complex. For the synthesis of certain fused tetracyclic quinolines, the yields were better when substituents on the phenyl rings were electron-donating, while electron-withdrawing groups on the aniline (B41778) ring portion showed an opposite, favorable trend. rsc.org However, the correlation is not always straightforward. In a series of N-benzylpyridinium salts, a related class of compounds, the nature of the substituent on the benzyl (B1604629) moiety (whether electron-withdrawing or electron-donating) was found to be unimportant for its acetylcholinesterase inhibitory activity. frontiersin.org Similarly, for some reactions involving quinolines, both electron-donating and electron-withdrawing groups at various positions are tolerated without preventing the reaction, although yields may be lower for those with electron-donating groups. acs.org This indicates that while electronic effects are a critical factor, their influence can be highly dependent on the specific molecular scaffold and the biological target .

Stereochemical and Conformational Determinants of Activity

The three-dimensional arrangement of atoms (stereochemistry) and the spatial shapes a molecule can adopt through bond rotations (conformations) are critical factors governing the biological activity of 1-(2,6-dichlorobenzyl)quinolinium and related compounds. quimicaorganica.org These spatial properties dictate how the molecule interacts with its biological target.

For N-benzylquinolinium salts, the rotation around the single bond connecting the benzyl group to the quinolinium nitrogen is a key conformational feature. sathyabama.ac.in In the specific case of this compound, the presence of two chlorine atoms at the ortho-positions (2- and 6-) of the benzyl ring introduces significant steric hindrance. frontiersin.org This steric bulk restricts rotation around the N-C bond, a phenomenon known as atropisomerism, where rotation is slow enough to potentially allow for the isolation of different rotational isomers (atropisomers). sathyabama.ac.in The two benzene (B151609) rings (of the quinoline and the benzyl group) are forced to lie in different, likely perpendicular, planes to minimize steric clash between the ortho-substituents and the quinoline ring. sathyabama.ac.in

Relationship Between Cationic Structure and Physicochemical Behavior in Solution (e.g., Solubility Trends in Ionic Liquids)

The cationic structure of quinolinium compounds is a primary determinant of their physicochemical properties, particularly their behavior in solution as ionic liquids (ILs). mdpi.com Ionic liquids are salts with low melting points, and their properties, such as solubility, are heavily influenced by the structure of both the cation and the anion. mdpi.com For quinolinium-based ILs, modifications to the cation have been shown to systematically alter their solubility characteristics. nih.govnih.gov

Studies on a series of N-alkylquinolinium bis(trifluoromethylsulfonyl)imide ([CₙQuin][NTf₂]) salts demonstrated a clear relationship between the length of the N-alkyl chain and solubility. nih.govnih.gov When tested for their ability to dissolve aromatic sulfur compounds like thiophene (B33073) and benzothiophene (B83047) (a process relevant to fuel desulfurization), it was found that a longer alkyl chain on the quinolinium cation resulted in higher solubility. nih.gov For instance, octylquinolinium ([OQuin]) based ILs generally showed a larger solubility for thiophene compared to butyl- ([BQuin]) or hexyl- ([HQuin]) substituted analogs. nih.gov This trend is reflected in the liquid-liquid immiscibility gap observed in binary mixtures; a smaller immiscibility gap indicates greater mutual solubility. nih.gov The system with the longest alkyl chain tested, [OQuin][NTf₂], exhibited the lowest immiscibility gap. nih.gov

Emerging Research Frontiers and Future Directions

Development of Multi-Targeting Quinolinium Agents in Pre-Clinical Research

The conventional "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. This has led to the rise of multi-target-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. nih.govheraldopenaccess.us This approach can offer superior efficacy and a reduced risk of drug resistance compared to combination therapies. nih.gov The quinoline (B57606) and quinazoline (B50416) scaffolds are considered "privileged structures" for developing such agents due to their versatile binding capabilities. nih.govnih.gov

Pre-clinical research has demonstrated the potential of quinoline-based compounds to act on diverse targets. For instance, quinazoline derivatives have been identified as potent low-nanomolar inhibitors of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as EGFR, VEGFR-2, and PDGFR-β, in addition to their ability to interfere with microtubule dynamics. nih.gov This dual action on both signaling pathways and cytoskeletal components exemplifies the multi-targeting strategy.

A notable example related to the 1-(2,6-dichlorobenzyl) moiety is the compound 1-(2,6-dichlorobenzylidene)-4-(benzo Current time information in Bangalore, IN.nih.govdioxol-5-yl)semicarbazide, which has been identified as a balanced multi-functional inhibitor of monoamine oxidase-A (MAO-A), monoamine oxidase-B (MAO-B), and acetylcholinesterase (AChE). science.gov The simultaneous inhibition of these three enzymes is a highly sought-after profile for treating Alzheimer's disease. Kinetic and molecular docking studies have confirmed that this compound acts as a competitive and reversible inhibitor, highlighting the potential of the 2,6-dichlorobenzyl scaffold in the design of potent MTDLs for neurological disorders. science.gov

| Compound/Scaffold | Target(s) | Therapeutic Area | Reference |

| Quinazoline Derivatives | EGFR, VEGFR-2, PDGFR-β, Tubulin | Cancer | nih.gov |

| 1,2,4-Triazine-Quinoline Hybrids | COX-2, 15-LOX | Inflammation | nih.gov |

| 1-(2,6-dichlorobenzylidene)semicarbazide Derivative | MAO-A, MAO-B, AChE | Alzheimer's Disease | science.gov |

| Quinolizidinyl Systems | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |

Exploration of Novel Fused Quinolinium Scaffolds for Enhanced Activities

Fusing additional rings onto the core quinolinium structure is a powerful strategy to create novel chemical scaffolds with enhanced or new biological activities. rsc.org These fused polycyclic systems often exhibit unique three-dimensional shapes that can improve target binding and pharmacokinetic properties. A prominent synthetic route for achieving this is the [3+2] cycloaddition reaction, where in situ-generated quinolinium ylides react with various dipolarophiles. mdpi.comnih.gov

This methodology has been successfully used to synthesize novel cyano-substituted pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. mdpi.comnih.gov Subsequent biological screening of these new fused derivatives has revealed potent and broad-spectrum antiproliferative activity against numerous human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast. mdpi.comnih.gov Further mechanistic studies indicated that some of these compounds exert their anticancer effects by interacting with tubulin. mdpi.com

Other research efforts have explored different fused systems. For example, benzothieno[3,2-b]quinolinium compounds have been synthesized and shown to possess significant antifungal activity, particularly against opportunistic pathogens like Aspergillus fumigatus. nih.gov The creation of such fused scaffolds represents a key direction for expanding the therapeutic utility of quinolinium-based agents beyond their initial applications. rsc.orgmdpi.com

| Fused Scaffold | Synthetic Method | Reported Biological Activity | Reference |

| Pyrrolo[1,2-a]quinoline | [3+2] Cycloaddition | Anticancer (Tubulin Interaction) | mdpi.comnih.gov |

| Benzothieno[3,2-b]quinolinium | Multi-step synthesis | Antifungal | nih.gov |

| 6H-Indolo[2,3-b]quinolines | One-pot I₂-catalyzed reaction | Anticancer, Antimalarial | rsc.org |

| Fused Polyheterocycles | [3+2] Cycloaddition of N-Ylides | General Bioactivity | mdpi.comresearchgate.net |

Advanced Computational Modeling for Predictive Research and Rational Design

The integration of advanced computational modeling into the drug discovery process has become indispensable for accelerating the development of new therapeutic agents. researchgate.net These in silico techniques allow researchers to rationally design molecules, predict their biological activity, and understand their interactions with target proteins at an atomic level, thereby reducing the time and cost associated with experimental screening.

For quinolinium-based compounds, several computational approaches are being actively employed:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been instrumental in the rational design of quinolinium-based inhibitors targeting the bacterial cell division protein FtsZ. bohrium.comnih.gov Docking studies revealed that these inhibitors bind to the interdomain cleft of the FtsZ protein, inducing conformational changes that disrupt its function, leading to potent antibacterial activity. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By using genetic algorithms and multiple linear regression (GA-MLR), researchers have developed models to predict various physicochemical properties of quinolone derivatives, which in turn helps in designing new compounds with improved characteristics. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. frontiersin.org This method has been used to confirm the stability of quinazoline derivatives bound to their target enzymes, validating the interactions predicted by molecular docking. frontiersin.orgnih.gov

Density Functional Theory (DFT): DFT calculations are employed to study the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information helps in understanding the chemical reactivity and intramolecular charge transfer capabilities of compounds, guiding the synthesis of more effective molecules. researchgate.netresearchgate.net

These computational tools, often used in combination, provide a powerful platform for the rational design of novel 1-(2,6-dichlorobenzyl)quinolinium derivatives and other related agents with optimized potency and selectivity. researchgate.netmdpi.com

| Computational Technique | Application in Quinoline/Quinazolinone Research | Key Insights Provided | Reference(s) |

| Molecular Docking | Design of FtsZ and cholinesterase inhibitors | Binding mode prediction, Structure-activity relationship | science.govbohrium.comnih.gov |

| QSAR | Modeling physicochemical properties of quinolones | Predictive models for properties like refractive index and polarizability | nih.gov |

| MD Simulations | Evaluating protein-ligand complex stability | Confirmation of binding stability over time | frontiersin.orgnih.gov |

| DFT Calculations | Analysis of electronic structure and reactivity | HOMO-LUMO energy gaps, Molecular electrostatic potential | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-(2,6-dichlorobenzyl)quinolinium, and how can reaction conditions be optimized?

- Synthetic Challenges: Alkylation of heterocyclic cores (e.g., indazole, quinoline) with 2,6-dichlorobenzyl halides often suffers from low yields due to steric hindrance and competing side reactions. For example, using 2,6-dichlorobenzyl bromide with indazole under basic conditions (KOH) yielded only 33% of the desired product, with 30% unreacted starting material .

- Optimization Strategies:

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Employ phase-transfer catalysts to improve halide accessibility.

- Avoid excess alkylating agents, as this may promote side reactions (e.g., over-alkylation) .

Q. Which analytical methods are most effective for characterizing this compound and assessing purity?

- Structural Characterization:

- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons near chlorine atoms).

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₆H₁₁Cl₂N requires exact mass 295.0234) .

- Purity Analysis:

- GC-MS/MS with DI-HS-SPME : Detect trace impurities (e.g., residual benzyl alcohols or halides) with detection limits <0.1 ppm .

- HPLC : Monitor reaction progress using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the position of chlorine substituents on the benzyl group influence biological activity?

- Structure-Activity Relationship (SAR):

- 2,6-Dichloro vs. 2,4-Dichloro : Docking studies show that 2,6-dichlorobenzyl derivatives exhibit stronger binding to collagenase (ΔG = -6.5 kcal/mol) due to optimal π-π interactions with Tyr201 (4.249 Å) and hydrogen bonding with Gln215 (1.961 Å). In contrast, 2,4-dichloro analogs show weaker binding (ΔG = -6.4 kcal/mol) .

- Biological Implications : The 2,6-substitution pattern enhances lipophilicity, improving membrane permeability in antifungal agents like isoconazole nitrate .

Q. What computational approaches predict the interaction of this compound with DNA or enzymes?

- Methodology:

- Molecular Docking : Use AutoDock Vina to simulate binding to DNA grooves or enzyme active sites. For example, 1-(2,6-dichlorobenzyl)pyridinium derivatives show intercalation with DNA via hydrazinyl groups, validated by fluorescence quenching assays .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key residues (e.g., Gln215 in collagenase) .

Q. How can researchers resolve contradictions in experimental data, such as varying IC₅₀ values across studies?

- Data Reconciliation Strategies:

- Standardize Assay Conditions : Use consistent buffer pH (e.g., 7.4 for enzymatic assays) and temperature (25°C).

- Control Lipophilicity : Adjust solvent systems (e.g., DMSO concentration ≤1%) to avoid aggregation artifacts .

- Validate with Orthogonal Methods : Compare enzyme inhibition (IC₅₀) with cellular efficacy (e.g., MIC for antifungals) .

Q. What are the challenges in scaling up electrochemical synthesis of quinolinium derivatives?

- Electrochemical Limitations:

- Mediator Selection : N-hydroxyphthalimide (NHPI) at 20 mol% enables alcohol-to-aldehyde conversion but may degrade under prolonged electrolysis .

- Scalability : Optimize electrode materials (e.g., Pt vs. graphite) and current density (e.g., 10 mA/cm²) to prevent side reactions .

Methodological Considerations

Q. How to design experiments for evaluating the environmental stability of this compound?

- Experimental Design:

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 h, followed by LC-MS analysis to detect degradation products (e.g., free quinoline or chlorobenzyl alcohols) .

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

Q. What strategies improve the solubility of this compound for in vitro assays?

- Solubility Enhancement:

- Salt Formation : Convert to nitrate or hydrochloride salts (e.g., isoconazole nitrate solubility: 0.1 mg/mL in water) .

- Co-solvents : Use methanol or ethanol (≤5% v/v) without destabilizing biological systems .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.